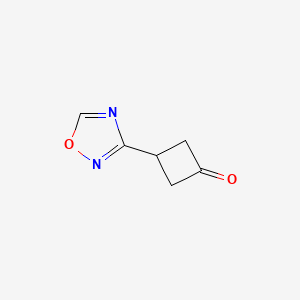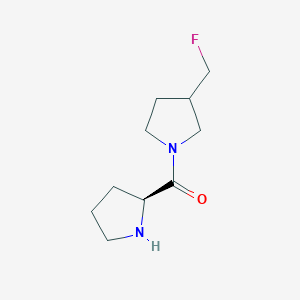![molecular formula C14H9Cl2FN2O6S B13349354 Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- CAS No. 25299-94-9](/img/structure/B13349354.png)
Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, acetamido, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of chlorobenzene to produce 2-chloro-4-nitrophenol, which is then reacted with acetic anhydride to form the acetamido derivative. This intermediate is further reacted with 4-chlorobenzenesulfonyl fluoride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as hydroxide, methoxide, and amide, leading to the formation of products like 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, sodium methoxide, and ammonia are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions include 4-nitrophenol, 4-nitroanisole, 4-nitroaniline, and various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, leading to the inhibition of enzyme activity. This makes the compound a potential inhibitor of serine proteases and other enzymes with active serine sites .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the acetamido and sulfonyl fluoride groups.
4-Nitrochlorobenzene: Contains the nitro and chloro groups but does not have the acetamido and sulfonyl fluoride groups.
Oxyfluorfen: Contains similar functional groups but has a different overall structure and is used primarily as a herbicide.
Uniqueness
4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl fluoride group, in particular, distinguishes it from many other compounds and contributes to its potential as an enzyme inhibitor.
Properties
CAS No. |
25299-94-9 |
|---|---|
Molecular Formula |
C14H9Cl2FN2O6S |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9Cl2FN2O6S/c15-10-3-2-9(26(17,23)24)6-12(10)18-14(20)7-25-13-4-1-8(19(21)22)5-11(13)16/h1-6H,7H2,(H,18,20) |
InChI Key |
MILNLIGFTTVFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)NC2=C(C=CC(=C2)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)
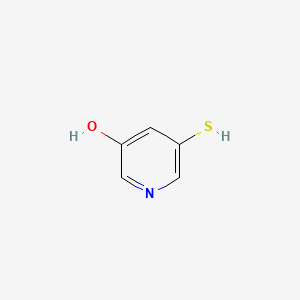
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
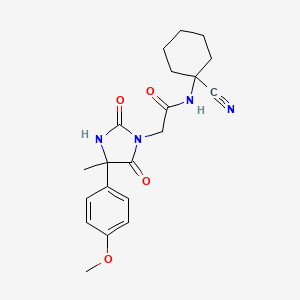
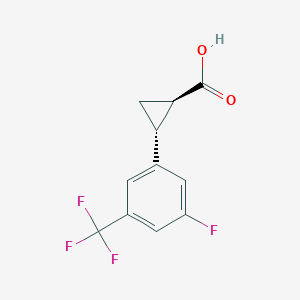

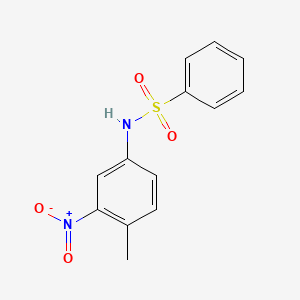
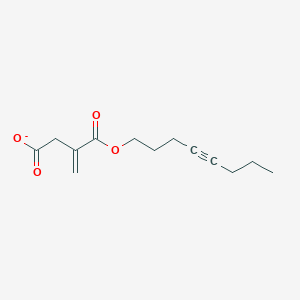
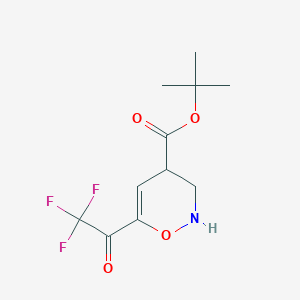

![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)
